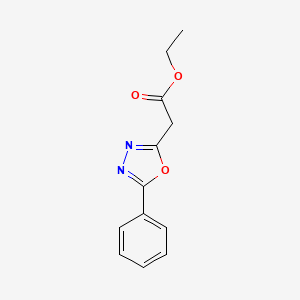

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate

Description

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds are a vast and vital class of organic molecules that are fundamental to numerous scientific disciplines, including medicinal chemistry, biochemistry, and materials science. nih.govnih.govmdpi.com These cyclic compounds are characterized by the inclusion of at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. nih.govmdpi.com The presence of these heteroatoms imparts unique physicochemical and biological properties to the molecules. nih.gov

The significance of heterocyclic compounds is underscored by their ubiquity in nature and their role in countless biological processes. They form the core structures of essential biomolecules such as DNA, RNA, hemoglobin, and chlorophyll. mdpi.com In the realm of medicine, a substantial percentage of all pharmaceuticals contain heterocyclic rings, highlighting their importance in drug discovery and development. nih.govnih.gov These compounds are integral to drugs with a wide array of therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govmdpi.com Beyond medicine, heterocyclic compounds are crucial in the development of agrochemicals, conducting polymers, and functional dyes. nih.gov The continuous exploration of new synthetic routes and the study of their properties ensure that heterocyclic chemistry remains a vibrant and impactful field of research. nih.govchemicalbook.com

Overview of 1,3,4-Oxadiazole (B1194373) Chemistry and its Research Relevance

Among the diverse families of heterocyclic compounds, the 1,3,4-oxadiazole moiety is a five-membered ring containing one oxygen and two nitrogen atoms. This particular isomer of oxadiazole has garnered significant attention from researchers, particularly in medicinal chemistry, due to its broad spectrum of biological activities. researchgate.netmdpi.com The synthesis of 1,3,4-oxadiazole derivatives has seen a considerable increase in recent decades, reflecting their growing importance. mdpi.com

The 1,3,4-oxadiazole ring is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Compounds incorporating this ring have been reported to exhibit a wide range of important biological effects, including:

Antibacterial and antifungal properties researchgate.net

Anti-inflammatory and analgesic effects researchgate.net

Anticancer and antitumor activity mdpi.com

Antiviral properties mdpi.com

Anticonvulsant activity researchgate.net

The chemical stability and the ability of the 1,3,4-oxadiazole nucleus to act as a bioisostere for amide and ester groups make it an attractive scaffold in drug design. mdpi.com This allows medicinal chemists to modify existing drug molecules to improve their efficacy and pharmacokinetic properties. The relevance of this heterocyclic system is exemplified by its presence in clinically used drugs such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan. mdpi.com Furthermore, the 1,3,4-oxadiazole core is utilized in materials science for the development of organic light-emitting diodes (OLEDs) and other electro-optical devices due to its thermal stability and electron-transporting capabilities.

Common synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents under dehydrating conditions. mdpi.com

Contextualizing Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate within Oxadiazole Research

This compound is a specific derivative belonging to the broad class of 2,5-disubstituted 1,3,4-oxadiazoles. Its structure features a phenyl group at the 5-position and an ethyl acetate (B1210297) group connected to the 2-position of the 1,3,4-oxadiazole ring. This particular arrangement of functional groups places it within a well-explored chemical space known for significant biological activities.

While extensive research on this exact molecule is not widely documented in publicly available literature, its structural components suggest its importance as a potential synthetic intermediate and a candidate for biological screening. The synthesis of such a compound would likely follow established methodologies for 1,3,4-oxadiazole formation. A plausible synthetic route could involve the reaction of benzohydrazide (B10538) with a suitable derivative of ethyl malonate, followed by cyclodehydration to form the oxadiazole ring.

The significance of this compound in research can be inferred from studies on structurally similar compounds. For instance, the ethyl acetate moiety provides a reactive site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various acetamide derivatives. These modifications allow for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial in drug discovery to optimize the biological activity of a lead compound.

Research on analogous 1,3,4-oxadiazole derivatives has demonstrated that the nature of the substituents at the 2 and 5 positions plays a critical role in determining the pharmacological profile of the molecule. Therefore, this compound serves as a valuable building block for creating novel molecules to be tested for a variety of therapeutic applications, leveraging the established biological potential of the 1,3,4-oxadiazole core.

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H12N2O3 |

| Core Heterocycle | 1,3,4-Oxadiazole |

| Substituent at C5 | Phenyl |

| Substituent at C2 | Ethoxycarbonylmethyl |

| Compound Class | 2,5-Disubstituted 1,3,4-Oxadiazole |

Properties

IUPAC Name |

ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-14-12(17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJVDQWRCAHJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of Ethyl 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetate

X-ray Crystallographic Analysis

Determination of Molecular Conformation and Geometry

Efforts to retrieve specific X-ray crystallographic data for Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate, which would provide precise bond lengths, bond angles, and torsion angles, were unsuccessful. Such data is foundational for a definitive understanding of the molecule's three-dimensional structure. In the absence of direct experimental evidence, the molecular geometry can be predicted using computational modeling techniques. However, for the purposes of this article, which relies on established experimental findings, a detailed discussion on its molecular conformation is not possible.

Analysis of Intermolecular Interactions

Similarly, without crystal structure data, a definitive analysis of the intermolecular interactions, such as C-H⋯O and C-H⋯N hydrogen bonds or π-π stacking, that govern the solid-state packing of this compound cannot be provided. These non-covalent interactions are critical in determining the physical properties of the compound, including its melting point and solubility.

It is important to note that extensive crystallographic information is available for the closely related sulfur analogue, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. In this similar molecule, researchers have identified weak intermolecular C-H⋯O and C-H⋯N hydrogen bonds, as well as π-π stacking interactions between the phenyl and oxadiazole rings. However, the presence of a sulfur atom in place of a direct bond to the acetate (B1210297) group significantly alters the molecular geometry and electronic properties, making a direct comparison to the title compound speculative.

Elemental Compositional Analysis

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₁₂H₁₂N₂O₃), published experimental data from techniques such as combustion analysis to confirm these values could not be located. Such analysis is a standard procedure for the characterization of new chemical entities.

Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 62.06% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.21% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.07% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.67% |

| Total | | | | 232.239 | 100.00% |

Theoretical and Experimental Aromaticity Assessment of the 1,3,4-Oxadiazole (B1194373) Ring

The 1,3,4-oxadiazole ring is classified as an aromatic heterocycle. Its aromaticity is a consequence of the delocalization of π-electrons within the five-membered ring, which includes two nitrogen atoms and one oxygen atom. The replacement of two methine groups in a furan (B31954) ring with two pyridine-type nitrogen atoms leads to a reduction in the aromaticity of the oxadiazole ring due to the inductive effect of the additional heteroatoms. This also renders the ring a weak base.

Specific experimental or theoretical studies focused on quantifying the aromaticity of the 1,3,4-oxadiazole ring within this compound are not available in the reviewed literature. However, general studies on 1,3,4-oxadiazole derivatives indicate that the degree of aromaticity can be influenced by the nature of the substituents at the 2- and 5-positions of the ring.

Chemical Reactivity and Derivatization Strategies for Ethyl 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetate and Its Analogues

Functional Group Transformations of the Acetate (B1210297) Moiety

The ethyl acetate group attached to the 2-position of the oxadiazole ring is the most accessible site for initial functional group transformations. Standard ester chemistry can be readily applied to generate key intermediates like carboxylic acids, amides, and hydrazides.

The ester group of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid. This acid is a valuable precursor for the synthesis of new ester or amide derivatives.

Amidation of the parent ester can be achieved by reacting it with various primary or secondary amines. This reaction typically requires heating to proceed at a reasonable rate and can be catalyzed by the amine itself or by the addition of a suitable catalyst. This direct aminolysis pathway leads to the formation of N-substituted 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamides, introducing a diverse range of functional groups to the molecule.

A pivotal reaction for the derivatization of this compound is hydrazinolysis. The treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent such as ethanol (B145695) under reflux, efficiently converts the ester into the corresponding hydrazide, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide. nih.govijper.org This reaction is a cornerstone in the synthesis of many heterocyclic systems, as the resulting acetohydrazide is a highly versatile intermediate. rdd.edu.iquobaghdad.edu.iq

The acid hydrazide can be further reacted with various electrophiles. For example, condensation with aromatic aldehydes yields Schiff bases, which can then be cyclized to form other heterocyclic rings. rdd.edu.iquobaghdad.edu.iq The hydrazide moiety is a fundamental building block for creating more complex molecules with potential biological activities. ej-chem.org

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | Hydrazine hydrate (99%) | Absolute Ethanol | Reflux, 24h | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | rdd.edu.iquobaghdad.edu.iq |

| Substituted Aromatic Ethyl Esters | Hydrazine hydrate | Ethanol | Not specified | Corresponding Hydrazide | nih.gov |

| Carprofen methyl ester | Hydrazine hydrate | Ethanol | Reflux | Carprofen hydrazide | ijper.org |

Modifications and Substitutions on the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring itself is generally stable, but its substitution pattern can be modified through various synthetic strategies. These modifications typically involve either building the ring with the desired substituents from acyclic precursors or, less commonly, direct substitution on a pre-formed ring.

The synthesis of analogues of this compound with different substituents at the 2- and 5-positions is most commonly achieved by constructing the oxadiazole ring from appropriate starting materials. jchemrev.com A prevalent method is the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride. ijper.orgresearchgate.net

Another powerful route is the oxidative cyclization of N-acylhydrazones. researchgate.net For instance, an aryl hydrazide can be condensed with an aldehyde to form an acylhydrazone, which is then cyclized using an oxidizing agent to yield the 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.com This allows for the introduction of a wide variety of alkyl and aryl groups at either the C2 or C5 position, depending on the choice of the initial hydrazide and aldehyde or carboxylic acid. jchemrev.commdpi.com

| Method | Precursors | Reagent/Condition | Resulting Substituents | Reference |

|---|---|---|---|---|

| Cyclodehydration | Diacylhydrazines | POCl₃, heat | Aryl, Alkyl | ijper.org |

| Oxidative Cyclization | Acylhydrazones (from hydrazides and aldehydes) | Iodine, H₂O₂ | Aryl, Alkyl, Vinyl | researchgate.net |

| One-Pot Condensation | Monoaryl hydrazides and Acid chlorides | HMPA, Microwave | Aryl | jchemrev.com |

Direct nucleophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is generally difficult due to the ring's electron-deficient nature. chemicalbook.com However, such reactions become feasible when a good leaving group, such as a halogen or a thiol derivative, is present at the 2- or 5-position. globalresearchonline.net

For example, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) can be synthesized and subsequently S-alkylated with electrophiles like ethyl bromoacetate (B1195939), which proceeds via a nucleophilic attack by the sulfur atom. nih.gov More directly, a 2-halo-5-aryl-1,3,4-oxadiazole can react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the halide and introduce a new functional group. Thiol groups on the oxadiazole ring have been noted for their ability to readily undergo nucleophilic substitution reactions. nih.gov

The synthesis of azo dyes requires the presence of a primary amino group on the heterocyclic core. Therefore, this strategy is applied to analogues such as 2-amino-5-phenyl-1,3,4-oxadiazole. The diazotization-coupling reaction is a classic method for forming the chromophoric azo (-N=N-) linkage.

The process begins with the diazotization of the 2-amino-1,3,4-oxadiazole derivative. This is achieved by treating the amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0–5 °C). nih.gov This reaction forms a highly reactive diazonium salt. Due to the instability of this intermediate, it is used immediately in the subsequent coupling step without isolation. nih.gov The diazonium salt is then reacted with an electron-rich aromatic coupling component, such as aniline, N,N-dimethylaniline, or a phenol, to yield a brightly colored azo dye. nih.govrsc.orgscispace.com

| Diazo Component | Coupling Component | Resulting Dye Class | Reference |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazole diazonium salt | Aniline | 2-(Phenylazo)-5-aryl-1,3,4-thiadiazole | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole diazonium salt | N,N-Dimethylaniline | 2-((4-(Dimethylamino)phenyl)azo)-5-aryl-1,3,4-thiadiazole | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole diazonium salt | Phenol | 2-((4-Hydroxyphenyl)azo)-5-aryl-1,3,4-thiadiazole | nih.gov |

| 2-Amino-1,3,4-thiadiazole-2-thiol diazonium salt | Resorcinol (B1680541) | Azo dye with resorcinol moiety | scispace.com |

*Note: Examples are drawn from the closely related 1,3,4-thiadiazole (B1197879) chemistry, which follows the same reaction principle as 1,3,4-oxadiazoles. uobaghdad.edu.iqresearchgate.net

Direct Alkynylation Methodologies

Direct C-H alkynylation of heterocyclic compounds represents a powerful and atom-economical method for constructing carbon-carbon bonds, forging complex molecular frameworks. For 1,3,4-oxadiazoles, this strategy provides a convergent route to π-conjugated systems. Research has demonstrated that the direct alkynylation of 1,3,4-oxadiazoles can proceed efficiently with alkynyl bromides using a copper catalyst. acs.orgnih.gov This transformation creates a direct linkage between the heteroaryl core and an alkyne moiety.

The reaction typically proceeds at room temperature, highlighting its practicality and mild conditions. nih.gov While the specific application to this compound is not extensively detailed in the reviewed literature, the general methodology is applicable to a wide range of substituted 1,3,4-oxadiazoles. The process involves the coupling of an alkynyl bromide with the C-H bond at the 2- or 5-position of the oxadiazole ring, catalyzed by a copper salt. This method offers a rapid and efficient way to introduce alkynyl groups, which can serve as handles for further transformations or as integral components of a larger conjugated system.

Table 1: Copper-Catalyzed Direct Alkynylation of 1,3,4-Oxadiazoles

| Reactants | Catalyst | Conditions | Product | Reference |

|---|

Linker Chemistry and Scaffold Hybridization

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop compounds with enhanced affinity, efficacy, or improved pharmacokinetic profiles. researchgate.netchemrxiv.org The 1,3,4-oxadiazole nucleus, present in this compound, is a popular scaffold for such hybridization due to its favorable metabolic stability and ability to participate in hydrogen bonding. researchgate.netnih.gov

Mannich Reactions for Structural Diversification

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 1,3,4-oxadiazole chemistry, the Mannich reaction is frequently employed for the structural diversification of 5-substituted-1,3,4-oxadiazole-2-thiones, which are close structural analogues of the target compound's core. proquest.comtandfonline.com

This reaction typically involves the condensation of a 1,3,4-oxadiazole-2-thione with formaldehyde (B43269) and a primary or secondary amine, yielding N-Mannich bases. proquest.commdpi.com These reactions are generally carried out in ethanol at room temperature. nih.gov The resulting aminomethyl group at the N-3 position of the oxadiazole ring introduces a versatile linker that can be used to attach various substituents, thereby enabling extensive structural diversification. tandfonline.commdpi.com A variety of aromatic amines and substituted piperazines have been successfully used in this reaction to generate libraries of novel compounds. proquest.com

Table 2: Synthesis of 1,3,4-Oxadiazole N-Mannich Bases

| Oxadiazole Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Formaldehyde, Primary aromatic amines | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | proquest.comnih.gov |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Formaldehyde, 1-Substituted piperazines | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | proquest.comnih.gov |

Integration with Other Heterocyclic Systems (e.g., Coumarins, Naphthyridines, Thiazoles, Benzimidazoles)

The 1,3,4-oxadiazole moiety can be effectively integrated with a wide range of other heterocyclic systems, leading to hybrid molecules with unique chemical and biological properties.

Coumarins: The synthesis of coumarin-1,3,4-oxadiazole hybrids has been reported as a strategy to develop novel bioactive agents. nih.gov These hybrid molecules combine the structural features of both coumarin, a benzopyrone found in many plants, and the 1,3,4-oxadiazole ring. The linkage between the two heterocyclic systems can be varied to fine-tune the properties of the final compound.

Naphthyridines: Novel series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives have been designed and synthesized. nih.gov The synthetic route typically involves the construction of the 1,8-naphthyridin-4(1H)-one core, followed by the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor. nih.gov This integration creates a rigid, planar system with potential applications in materials science and medicinal chemistry.

Thiazoles and Thiadiazoles: The combination of 1,3,4-oxadiazole with other sulfur-containing heterocycles like thiazole (B1198619) and thiadiazole has been explored to create novel molecular hybrids. nih.govmdpi.com For instance, new thiazole-substituted 1,3,4-oxadiazole derivatives have been synthesized starting from thioamides and ethyl 4-chloro-3-oxobutanoate. mdpi.com The resulting ethyl 2-(2-arylthiazol-4-yl)acetate is then converted to an acetohydrazide, which is cyclized to form the 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol intermediate. mdpi.com Similarly, oxadiazole-thiadiazole hybrids have been synthesized, often involving multi-step reaction sequences to link the two heterocyclic cores. nih.govresearchgate.net

Benzimidazoles: Several synthetic strategies have been developed to create benzimidazole-1,3,4-oxadiazole conjugates. nih.govnih.govjst.go.jp These approaches often involve preparing a key intermediate that contains one of the heterocyclic rings and a reactive functional group, which is then used to construct the second ring. For example, a benzimidazole (B57391) precursor can be elaborated to an acetohydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring, effectively linking the two systems. rsc.org These hybrid structures are of significant interest in the development of new therapeutic agents. rsc.org

Structure-Reactivity Relationships in 1,3,4-Oxadiazole Conjugates

The 1,3,4-oxadiazole ring itself is an electron-deficient system, which influences the reactivity of adjacent functional groups. It is considered a bioisostere of amide and ester groups, and its ability to act as a hydrogen bond acceptor is a key feature contributing to its interaction with biological targets. nih.govresearchgate.net The introduction of different substituents can modulate the electronic properties of the ring and the molecule as a whole. For example, electron-donating groups can increase the electron density of the ring system, while electron-withdrawing groups can decrease it, thereby affecting the molecule's reactivity in chemical transformations and its binding affinity to biological receptors.

The potent pharmacological activity of 1,3,4-oxadiazoles is sometimes attributed to the toxophoric –N=C–O– linkage. nih.gov Furthermore, molecular modeling and X-ray crystallography studies have been instrumental in elucidating the binding modes of 1,3,4-oxadiazole derivatives with their biological targets, providing valuable insights for the rational design of new and more potent analogues. nih.gov

Computational and Theoretical Investigations of Ethyl 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic and structural properties of a molecule. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard approach for studying systems of pharmaceutical interest. espublisher.comuomphysics.net These calculations provide a detailed picture of the molecule's geometry, stability, and reactivity.

The electronic structure of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate dictates its reactivity, stability, and intermolecular interactions. DFT is employed to analyze several key electronic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and kinetic stability. uomphysics.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests lower reactivity and higher stability. espublisher.comuomphysics.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uomphysics.net For this compound, the oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl oxygen of the acetate (B1210297) group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges provides quantitative data on the charge distribution, helping to understand the polarity of different bonds and the reactivity of specific atoms within the molecule.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. uomphysics.net |

| MEP Analysis | Maps the electrostatic potential on the molecule's surface. | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. uomphysics.net |

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis of this compound involves exploring its potential energy surface to identify stable, low-energy conformers.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling, and particularly docking simulations, are pivotal in predicting how a small molecule (ligand) might interact with a macromolecular target, such as a protein or enzyme. These predictions can guide the synthesis of more potent and selective compounds. The 1,3,4-oxadiazole (B1194373) scaffold is a common feature in molecules designed to target a variety of proteins. mdpi.comrsc.org

Molecular docking simulations place the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. The simulation's scoring function estimates the binding energy, with lower scores typically indicating a more favorable interaction. researchgate.net

This process reveals a detailed profile of potential intermolecular interactions:

Hydrogen Bonds: The nitrogen and oxygen atoms in the oxadiazole ring and the carbonyl oxygen of the acetate group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl and oxadiazole rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding site. nih.gov

Hydrophobic Interactions: The phenyl ring and the ethyl group can form favorable hydrophobic interactions with nonpolar residues.

| Interaction Type | Potential Participating Groups on the Ligand | Example Protein Residues |

| Hydrogen Bond | Oxadiazole N/O atoms, Carbonyl O atom | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenyl ring, Oxadiazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Phenyl ring, Ethyl group | Leucine, Isoleucine, Valine, Alanine |

The flexibility of the ethyl acetate side chain means the molecule can adopt numerous conformations. Effective docking protocols must account for this flexibility. Conformational sampling techniques, such as molecular dynamics simulations or stochastic search algorithms, are used to explore the range of possible shapes the ligand can adopt within the confines of the protein's binding pocket. This ensures a more accurate prediction of the bioactive conformation—the specific shape the molecule assumes when it binds to its target.

In Silico Prediction of Molecular Properties for Scaffold Design

Before committing to costly and time-consuming synthesis, computational tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET) of a compound. These predictions help assess the "drug-likeness" of a molecule and guide the design of new scaffolds with more favorable profiles. japtronline.comafricanjournalofbiomedicalresearch.com

For scaffolds like this compound, several key properties are evaluated:

Lipinski's Rule of Five: This rule provides a set of guidelines for evaluating the potential oral bioavailability of a compound. It assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japtronline.com 1,3,4-Oxadiazole derivatives are often designed to comply with these rules. japtronline.com

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a molecule's ability to permeate cell membranes. Values below 140 Ų are generally associated with good intestinal absorption. mdpi.com

Aqueous Solubility (LogS): Adequate solubility is crucial for a drug's absorption and distribution.

Pharmacokinetic Profile: In silico models can predict factors like human intestinal absorption, plasma protein binding, and potential to inhibit key metabolic enzymes like the Cytochrome P450 family. japtronline.com

These computational predictions are vital for prioritizing which derivatives of the this compound scaffold should be synthesized and advanced to further experimental testing.

Computational Structure-Activity Relationship (SAR) Derivation

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the 1,3,4-oxadiazole scaffold, including this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to guide the design of more potent and selective therapeutic agents. While specific SAR studies focusing exclusively on this compound are not extensively documented, a wealth of information can be derived from computational analyses of structurally related 1,3,4-oxadiazole derivatives. These studies help to elucidate the key structural motifs and physicochemical properties that govern the biological effects of this class of compounds.

Research on various 1,3,4-oxadiazole derivatives has consistently highlighted the importance of the substituents at the C2 and C5 positions of the oxadiazole ring in determining the pharmacological activity. The nature of these substituents can significantly impact the compound's electronic, hydrophobic, and steric properties, which in turn affect its interaction with biological targets.

A 3D-QSAR study on a series of 5-aryl-2-thio-1,3,4-oxadiazoles with antimycobacterial activity revealed that the presence of a sulfur atom is crucial for activity. brieflands.com However, the study also indicated that larger, bulkier substituents tend to diminish the activity. brieflands.com This suggests that for this compound, the ethyl acetate group attached to the sulfur atom at the C2 position likely plays a significant role in modulating its biological profile. The size and conformation of this group are critical for optimal interaction with the target protein. Furthermore, the presence of halogen and other electronegative groups on the aryl ring at the C5 position was found to contribute positively to the activity. brieflands.com

Another 3D-QSAR study focusing on 1,3,4-oxadiazole derivatives as anticancer agents targeting tubulin identified favorable and unfavorable regions around the core structure. tandfonline.com This type of analysis provides a roadmap for designing new derivatives with enhanced potency by indicating where to place specific functional groups to maximize favorable interactions with the biological target. tandfonline.com

In the context of fatty acid amide hydrolase (FAAH) inhibitors, a docking-based 3D-QSAR study of 1,3,4-oxadiazol-2-one derivatives demonstrated the importance of steric and electrostatic fields, as well as hydrogen bond donor and acceptor properties, in determining the inhibitory activity. nih.gov The statistical validation of the developed models lends confidence to their predictive power for new compounds.

The following table summarizes the statistical parameters from a representative 3D-QSAR study on 1,3,4-oxadiazole derivatives, illustrating the robustness of such models.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.5022 | Indicates the predictive ability of the model during cross-validation. |

| pred_r² (External validation r²) | 0.2898 | Measures the predictive power of the model for an external test set. |

| F-value | - | A measure of the statistical significance of the regression model. |

| Optimal Components | - | The number of principal components that yields the best predictive model. |

| Data derived from a 3D-QSAR study on antimycobacterial 1,3,4-oxadiazole derivatives. brieflands.com |

Molecular docking studies on 1,3,4-oxadiazole derivatives have further illuminated the specific interactions with their protein targets. For instance, in a study of derivatives as potential anticancer agents, docking into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain revealed that the nitrogen atoms of the 1,3,4-oxadiazole ring are often involved in hydrogen bonding with key amino acid residues, such as Met 769. semanticscholar.org The docking scores, which estimate the binding affinity, can be used to rank and prioritize compounds for further experimental testing. semanticscholar.org

A computational investigation of 1,3,4-oxadiazole derivatives as inhibitors of VEGFR2, a key target in angiogenesis, combined Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations. mdpi.com This multi-faceted approach provides a comprehensive understanding of the compounds' stability, reactivity, binding affinity, and the dynamic stability of the protein-ligand complex. mdpi.com The structure-activity relationship was analyzed based on binding interactions, docking scores, and predicted inhibitory concentrations. mdpi.com

The following table presents hypothetical molecular descriptors that are often considered in QSAR studies of 1,3,4-oxadiazole derivatives and their potential influence on biological activity, which can be extrapolated to this compound.

| Descriptor | Potential Influence on Activity |

| Topological Descriptors | |

| Molecular Weight | Can affect solubility, absorption, and steric hindrance at the binding site. |

| Electronic Descriptors | |

| Dipole Moment | Influences polar interactions with the target protein. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Physicochemical Descriptors | |

| LogP (Lipophilicity) | Crucial for membrane permeability and hydrophobic interactions with the target. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

Advanced Research Perspectives and Future Directions in Ethyl 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetate Research

Development of Novel Synthetic Pathways with Enhanced Efficiency

The classical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines using harsh dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov While effective, these methods often suffer from drawbacks such as low yields, harsh reaction conditions, and the generation of hazardous waste. Consequently, contemporary research is focused on developing more efficient, eco-friendly, and high-yielding synthetic routes.

One promising approach involves the use of milder and more efficient coupling and cyclizing agents. For instance, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a dehydrating agent can facilitate the one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides under milder conditions. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of related 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved using microwave irradiation, suggesting a viable pathway for the efficient production of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate. mdpi.com

A common and efficient pathway to synthesize the core structure of the target compound involves the initial formation of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674). This intermediate is typically prepared by reacting benzohydrazide (B10538) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.govasianpubs.org The subsequent S-alkylation with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base affords the thioether-linked analogue, Ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iq This two-step process is generally high-yielding and provides a reliable route to this class of compounds.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Benzohydrazide, Carbon disulfide | KOH, Ethanol (B145695), Reflux | 5-phenyl-1,3,4-oxadiazole-2-thiol | nih.gov |

| 2 | 5-phenyl-1,3,4-oxadiazole-2-thiol, Ethyl bromoacetate | Base (e.g., NaHCO3), Ethanol | Ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate | uobaghdad.edu.iq |

Future research in this area will likely focus on the development of catalytic one-pot syntheses that avoid the use of stoichiometric and often hazardous reagents, further enhancing the efficiency and sustainability of these synthetic pathways.

Exploration of Enhanced Reactivity and Selectivity in Derivatization

This compound possesses several reactive sites that can be selectively targeted for further derivatization, making it a valuable building block for creating a diverse library of compounds. The primary sites for chemical modification are the ester functionality, the active methylene (B1212753) bridge, and the phenyl ring.

The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to form a wide range of amides and esters, respectively. A particularly useful derivatization is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. uobaghdad.edu.iq This hydrazide derivative serves as a key intermediate for the synthesis of other heterocyclic systems or for further functionalization.

The methylene bridge (-CH2-) adjacent to the carbonyl group contains acidic protons, making it amenable to a variety of C-C bond-forming reactions. Under basic conditions, this position can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups, providing a straightforward method to modify the linker between the oxadiazole ring and the ester.

The phenyl ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the oxadiazole moiety, functional groups such as nitro, halo, or acyl groups can be introduced onto the phenyl ring. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Future research will likely focus on developing highly selective methods for the functionalization of each of these sites, potentially employing transition-metal catalysis to achieve novel transformations with high atom economy and stereoselectivity.

Mechanistic Insights into Complex Reactions of the Oxadiazole System

A thorough understanding of the reaction mechanisms governing the formation and transformation of the 1,3,4-oxadiazole ring is crucial for the rational design of new synthetic methods and for predicting the reactivity of these compounds.

The most common mechanism for the formation of the 1,3,4-oxadiazole ring is the cyclodehydration of a 1,2-diacylhydrazine . This process is typically acid-catalyzed and proceeds through the formation of a carbocation intermediate, followed by intramolecular nucleophilic attack by the other acyl oxygen and subsequent dehydration to form the stable aromatic oxadiazole ring. otterbein.edu Computational studies can provide deeper insights into the transition states and energy barriers of these cyclization reactions, aiding in the optimization of reaction conditions. dntb.gov.ua

The reactivity of the 1,3,4-oxadiazole ring itself is also a subject of mechanistic investigation. The ring is generally stable and aromatic in nature. Electrophilic attack on the carbon atoms of the oxadiazole ring is difficult due to the electron-withdrawing nature of the nitrogen and oxygen atoms. However, the nitrogen atoms can act as nucleophiles and undergo reactions such as N-alkylation.

Mechanistic studies of derivatization reactions, such as the hydrolysis of the ester group or reactions at the methylene bridge, are also important. For example, understanding the pKa of the methylene protons can help in selecting the appropriate base for selective deprotonation and subsequent alkylation. rsc.org

Future research in this area will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling to elucidate the intricate details of reaction pathways. This knowledge will be invaluable for developing novel and more efficient synthetic strategies.

Designing Next-Generation 1,3,4-Oxadiazole-Based Scaffolds for Diverse Applications

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov this compound provides a versatile platform for the design and synthesis of next-generation scaffolds with potential applications in drug discovery and materials science.

By leveraging the reactivity of its functional groups, this compound can be elaborated into more complex molecular architectures. For instance, the conversion of the ester to a hydrazide opens up pathways to synthesize hybrid molecules containing both the 1,3,4-oxadiazole ring and other heterocyclic systems like pyrazoles or triazoles. nih.gov This molecular hybridization approach is a powerful strategy for developing new therapeutic agents with improved potency and selectivity.

The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore the structure-activity relationship (SAR) and optimize biological activity. Furthermore, the acetate (B1210297) linker can be modified to alter the spacing and orientation of the functional groups, which can be critical for binding to biological targets.

In materials science, the inherent thermal stability and electron-transporting properties of the 1,3,4-oxadiazole ring make it an attractive component for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov this compound can serve as a starting material for the synthesis of novel organic materials with tailored photophysical and electronic properties.

Q & A

Basic: What is the standard synthetic route for Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate?

Methodological Answer:

The compound is typically synthesized via a nucleophilic substitution reaction. 5-Phenyl-1,3,4-oxadiazole-2-thiol (intermediate) reacts with ethyl chloroacetate in an alkali medium (e.g., K₂CO₃ or NaOH) under reflux conditions. The reaction proceeds via deprotonation of the thiol group, followed by thioether bond formation. Purification is achieved using silica gel column chromatography with ethyl acetate/hexane mixtures .

Basic: How is the compound characterized structurally?

Methodological Answer:

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of ester (-COOEt), oxadiazole ring protons, and phenyl substituents. For example, the ester methylene group appears as a singlet near δ 4.2 ppm .

- X-ray crystallography : Monoclinic crystal system (space group P21/c) with lattice parameters a = 8.777 Å, b = 11.008 Å, and c = 13.177 Å. Bond lengths (e.g., C-S: ~1.76 Å) and angles validate the thioether linkage .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) .

Basic: What in vitro assays evaluate its antimicrobial activity?

Methodological Answer:

Common assays include:

- Agar diffusion/broth microdilution : Against Staphylococcus aureus (MIC values <50 µg/mL reported) and E. coli. Activity is linked to the oxadiazole core disrupting bacterial membrane integrity .

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects .

Advanced: How do microwave-assisted syntheses compare to conventional methods?

Methodological Answer:

Microwave irradiation (e.g., 100–150°C, 20–30 min) reduces reaction times from hours to minutes. For example, coupling with coumarin derivatives under microwaves improves yields (>85% vs. 60–70% conventionally) by enhancing reaction homogeneity and reducing side products .

Advanced: What crystallographic software/tools validate its structure?

Methodological Answer:

Single-crystal X-ray data are refined using SHELX (e.g., SHELXL-97). Key steps:

- Data integration : SAINT-Plus for frame processing.

- Absorption correction : SADABS.

- Structure solution : Direct methods with Olex2 or WinGX.

- Validation : R-factor <0.05 and wR₂ <0.12 ensure accuracy .

Advanced: How can DFT calculations predict electronic properties?

Methodological Answer:

Hybrid functionals (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : ~4.5 eV, indicating stability.

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., oxadiazole N-atoms) for drug-target interactions .

Advanced: What docking strategies elucidate its antitumor mechanisms?

Methodological Answer:

- Target selection : Enzymes like EGFR (PDB ID: 1M17) or topoisomerase II.

- Docking software : AutoDock Vina with Lamarckian GA.

- Key interactions : Hydrogen bonds between oxadiazole N-atoms and Lys721 (EGFR), with binding energies <−8.0 kcal/mol .

Advanced: How to resolve contradictions in substituent-activity relationships?

Methodological Answer:

- Statistical analysis : QSAR models (e.g., CoMFA) correlate electronic (σ) and steric (Es) parameters. For example, electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity (pMIC = 1.2 vs. 0.5 for -CH₃) .

- Mechanistic studies : Fluorescence quenching assays confirm target engagement (e.g., binding to bacterial LtaS enzyme) .

Notes

- Reliable References : X-ray data (Acta Crystallographica), synthesis protocols (Journal of Kufa), and biological studies (peer-reviewed articles) were prioritized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.